molecular formula C17H22ClNO5 B3999748 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B3999748
M. Wt: 355.8 g/mol
InChI Key: ORNDNMRAPGTLQM-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chlorinated phenoxy group, and an oxalic acid moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the pyrrolidine ring, and the final coupling with oxalic acid. Common synthetic routes may involve:

    Formation of the Phenoxy Group: This step often involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate alkylating agent under basic conditions.

    Introduction of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative, often under acidic or basic conditions to facilitate the nucleophilic substitution.

    Coupling with Oxalic Acid: The final step involves the reaction of the pyrrolidine-phenoxy intermediate with oxalic acid, typically under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol: A compound with a similar phenoxy group but different substituents, used in the development of selective estrogen receptor modulators.

    Pinacol Boronic Esters: Compounds with similar boronic ester groups, used in organic synthesis and drug development.

Uniqueness

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine stands out due to its combination of a pyrrolidine ring, a chlorinated phenoxy group, and an oxalic acid moiety

Properties

IUPAC Name

1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO.C2H2O4/c1-2-5-13-12-14(16)6-7-15(13)18-11-10-17-8-3-4-9-17;3-1(4)2(5)6/h2,6-7,12H,1,3-5,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDNMRAPGTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 6
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

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